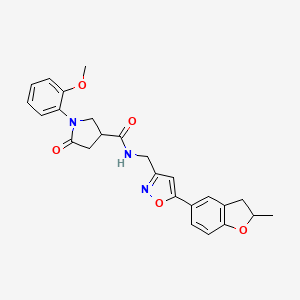
4-((1-(3-Fluorphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazin-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a synthetic compound with potential applications in chemistry and biology. The structure consists of a 3-fluorophenyl group attached to a tetrazolyl moiety, which is further linked to a phenethylpiperazine carboxamide group.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a useful precursor for the synthesis of various functionalized derivatives, contributing to the development of new materials and catalysts.
Biology
In biological research, it is studied for its potential as a scaffold in drug discovery, particularly in the design of inhibitors targeting specific enzymes.
Medicine
The compound shows promise in medicinal chemistry for the development of pharmaceuticals aimed at treating neurological disorders and cancers, owing to its structural versatility and ability to interact with multiple biological targets.
Industry
In industrial applications, it is employed in the synthesis of polymers and specialty chemicals, enhancing the properties of materials through incorporation of the tetrazole moiety.
Wirkmechanismus
References:
- Chemical Society Reviews: Selection of boron reagents for Suzuki–Miyaura coupling
- DrugBank: Encaleret
- Recent research on synthetic cathinones
- Catalytic protodeboronation of pinacol boronic esters
- Sigma-Aldrich: 1-(4-Fluorophenyl)-3-methyl-1
- A Convenient Four-Step Synthesis of 1-(β-[3-(4-Methoxy-phenyl)propionyl]-2,3-dihydro-1H-indol-2-yl)-ethanone
- NIST Chemistry WebBook: Methanone, (3-fluorophenyl)(4-fluorophenyl)-
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide typically starts with the formation of the tetrazole ring. This can be achieved through the reaction of 3-fluorobenzyl azide with an appropriate nitrile under acidic conditions. The resulting tetrazole intermediate is then subjected to a coupling reaction with N-phenethylpiperazine carboxylic acid chloride, using a base such as triethylamine to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production methods often employ continuous flow chemistry to optimize the reaction conditions and yield. The key steps involve:
Formation of the 3-fluorobenzyl azide.
Cyclization to form the tetrazole ring.
Coupling with N-phenethylpiperazine carboxylic acid chloride.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the phenethylpiperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may target the tetrazole ring, potentially forming aminotetrazole derivatives.
Substitution: The fluorophenyl group is susceptible to electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or m-chloroperoxybenzoic acid (m-CPBA) under basic conditions.
Reduction: Lithium aluminum hydride (LAH) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Nitrating agents like nitric acid for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Aminotetrazole derivatives.
Substitution: Nitro derivatives on the fluorophenyl ring.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to other compounds, 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide stands out due to its dual functional groups—tetrazole and piperazine—enabling diverse chemical reactivity and biological activity.
Similar Compounds
4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine
4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-methylpiperazine-1-carboxamide
4-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-benzylpiperazine-1-carboxamide
Each of these similar compounds shares structural elements with the primary compound but differs in specific substituents or functional groups, which can alter their reactivity and biological activity.
How’s that? Need more details?
Eigenschaften
IUPAC Name |
4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c22-18-7-4-8-19(15-18)29-20(24-25-26-29)16-27-11-13-28(14-12-27)21(30)23-10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKDUFPKFCVGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)
![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)




![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2473675.png)


![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2473684.png)
![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)

![5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2473690.png)
